N-benzyl-4-bromo-N-ethylbenzamide

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

N-benzyl-4-bromo-N-ethylbenzamide (CAS 346690-25-3) is a synthetic organic compound belonging to the N-substituted benzamide class, characterized by a 4-bromophenyl carbonyl core with N-benzyl and N-ethyl substituents (molecular formula C16H16BrNO, molecular weight 318.21 g/mol). This compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology research, primarily due to the presence of the aryl bromide moiety, which enables diverse downstream functionalization via cross-coupling reactions.

Molecular Formula C16H16BrNO
Molecular Weight 318.214
CAS No. 346690-25-3
Cat. No. B2931119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-bromo-N-ethylbenzamide
CAS346690-25-3
Molecular FormulaC16H16BrNO
Molecular Weight318.214
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H16BrNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3
InChIKeyRGGCHKVBJKBTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-4-bromo-N-ethylbenzamide (CAS 346690-25-3): A Versatile Halogenated Benzamide Building Block for Medicinal Chemistry and Chemical Biology


N-benzyl-4-bromo-N-ethylbenzamide (CAS 346690-25-3) is a synthetic organic compound belonging to the N-substituted benzamide class, characterized by a 4-bromophenyl carbonyl core with N-benzyl and N-ethyl substituents (molecular formula C16H16BrNO, molecular weight 318.21 g/mol) . This compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology research, primarily due to the presence of the aryl bromide moiety, which enables diverse downstream functionalization via cross-coupling reactions . Its structural features place it within a family of halogenated benzamides that are explored for their potential interactions with biological targets such as histone deacetylases (HDACs) and dopamine receptors [1].

Why N-benzyl-4-bromo-N-ethylbenzamide (CAS 346690-25-3) Cannot Be Readily Substituted with Simple Analogs in Research Applications


In-class substitution of N-benzyl-4-bromo-N-ethylbenzamide with close analogs is scientifically unsound without careful validation, as even minor structural modifications in the N-substituted benzamide series profoundly impact physicochemical properties, synthetic utility, and biological target engagement. The 4-bromo substituent is not merely a placeholder; it confers specific electronic effects (Hammett σp = 0.23) and provides a critical synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are unavailable to non-halogenated or differently halogenated analogs . Furthermore, the dual N-benzyl and N-ethyl substitution pattern influences lipophilicity (clogP), metabolic stability, and receptor binding conformation in ways that cannot be extrapolated from mono-substituted or unsubstituted benzamides [1]. Consequently, procurement decisions based solely on structural similarity without consideration of these quantitative differentiators risk experimental failure, irreproducible results, and wasted research resources.

Quantitative Comparative Evidence for N-benzyl-4-bromo-N-ethylbenzamide (CAS 346690-25-3) Versus Closest Analogs


Synthetic Utility: The 4-Bromo Substituent Enables Cross-Coupling Chemistry Unavailable to Chloro, Fluoro, and Methyl Analogs

The 4-bromo substituent in N-benzyl-4-bromo-N-ethylbenzamide (346690-25-3) provides a reactive handle for palladium-catalyzed cross-coupling reactions, a capability absent or significantly diminished in chloro, fluoro, and methyl analogs. While the chloro analog (N-benzyl-4-chloro-N-ethylbenzamide) can participate in some coupling reactions under forcing conditions, the bromo derivative exhibits optimal reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings due to the favorable balance between oxidative addition kinetics and bond strength . This synthetic versatility enables the generation of diverse biaryl and amine-linked analogs for structure-activity relationship (SAR) studies.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Block

Lipophilicity (clogP) Differentiation: The 4-Bromo Substituent Confers Distinct Physicochemical Properties Critical for Membrane Permeability and Bioavailability

The calculated partition coefficient (clogP) for N-benzyl-4-bromo-N-ethylbenzamide (346690-25-3) is approximately 4.2, which is substantially higher than the corresponding 4-fluoro analog (clogP ~3.5) and lower than the 4-iodo analog (clogP ~4.8) [1]. This positions the bromo derivative within a lipophilicity range that is often considered favorable for oral bioavailability and CNS penetration, as per Lipinski's Rule of Five guidelines (clogP <5). The 4-chloro analog exhibits a similar clogP (~4.0), but its synthetic utility is limited as described in Evidence Item 1. These differences in lipophilicity can translate into measurable variations in membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Drug-likeness clogP Physicochemical Properties

Molecular Weight and Synthetic Handle: The 4-Bromo Derivative Offers a Favorable Balance of Synthetic Accessibility and Downstream Functionalization Potential

With a molecular weight of 318.21 g/mol, N-benzyl-4-bromo-N-ethylbenzamide (346690-25-3) is significantly heavier than the non-halogenated parent (N-benzyl-N-ethylbenzamide, MW 239.31 g/mol) and the 4-fluoro analog (MW 257.31 g/mol) . This increased mass is a direct consequence of the bromine atom, which also serves as a versatile synthetic handle. The bromo derivative can be converted to the corresponding iodide via halogen exchange for enhanced reactivity, or directly employed in cross-coupling reactions to install diverse aryl, heteroaryl, or amine groups. The 4-chloro analog (MW 273.75 g/mol) offers a lower molecular weight alternative but with reduced coupling reactivity, while the 4-iodo analog (MW 365.21 g/mol) may be too reactive and prone to decomposition.

Molecular Weight Synthetic Intermediate Building Block Halogen Exchange

Optimal Research and Industrial Application Scenarios for N-benzyl-4-bromo-N-ethylbenzamide (CAS 346690-25-3) Based on Quantitative Evidence


Diversification Point in Medicinal Chemistry Analog Synthesis via Palladium-Catalyzed Cross-Coupling

In medicinal chemistry programs targeting HDACs, dopamine receptors, or other benzamide-sensitive targets, N-benzyl-4-bromo-N-ethylbenzamide (346690-25-3) serves as an ideal diversification point. Its 4-bromo substituent enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate biaryl analogs, or Buchwald-Hartwig amination to introduce amine substituents, directly accessing SAR-relevant chemical space that chloro, fluoro, and methyl analogs cannot provide . This capability is supported by the compound's favorable molecular weight (318.21 g/mol) and lipophilicity (clogP ~4.2), which position it well for lead optimization.

Synthetic Intermediate for Halogen Exchange and Late-Stage Functionalization

The 4-bromo substituent in 346690-25-3 can be readily converted to the corresponding iodide via halogen exchange (Finkelstein reaction) to generate a more reactive coupling partner, or to the corresponding boronic ester for reversed-polarity cross-coupling. This versatility makes the compound a strategic choice for building block procurement when designing synthetic routes that require multiple diversification steps, as the bromo group can be carried through early steps and activated later in the synthesis .

Physicochemical Probe for Studying Halogen Effects on Membrane Permeability and Target Binding

The distinct clogP of N-benzyl-4-bromo-N-ethylbenzamide (clogP ~4.2) relative to its 4-fluoro (clogP ~3.5) and 4-iodo (clogP ~4.8) analogs makes it a valuable tool compound for investigating the impact of halogen substitution on membrane permeability, plasma protein binding, and metabolic stability in early-stage drug discovery . Researchers can use this compound as a benchmark to deconvolute the contributions of lipophilicity versus specific halogen bonding interactions to observed biological activity.

Reference Standard for Analytical Method Development and Quality Control

Given the compound's defined molecular weight (318.21 g/mol) and structural features, N-benzyl-4-bromo-N-ethylbenzamide (346690-25-3) can be employed as a reference standard in HPLC, LC-MS, and NMR method development for the analysis of benzamide-containing compound libraries. Its distinct retention time and mass spectrometric signature (due to the characteristic bromine isotope pattern) facilitate method validation and impurity profiling .

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